HDAC Inhibitory Activity: Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate vs. In‑Class Reference Trichostatin A
In a head‑to‑head enzymatic assay using HeLa cell nuclear extracts, Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate inhibited HDAC activity with an IC₅₀ of 4.27 μM, whereas the pan‑HDAC reference inhibitor Trichostatin A (TSA) exhibits an IC₅₀ of approximately 1.8–10 nM under comparable conditions [1]. While the target compound is three orders of magnitude less potent than TSA, its complete lack of PAINS structural alerts (0 alerts) and predicted high oral bioavailability (0.55) differentiate it from many promiscuous HDAC inhibitor chemotypes, making it a valuable tool compound for studying HDAC inhibition in systems where extreme potency is not required or where the safety profile of a mild inhibitor is advantageous [2].
| Evidence Dimension | HDAC enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4.27 μM (4.27E+3 nM) |
| Comparator Or Baseline | Trichostatin A (TSA): ~1.8–10 nM |
| Quantified Difference | Target compound ~400–2000× less potent |
| Conditions | HeLa cell nuclear extract; fluorometric substrate; 60 min incubation |
Why This Matters
This quantitative IC₅₀ value allows researchers to select the compound for HDAC inhibition studies where a weaker, more pharmacokinetically favorable binder is needed rather than a high‑potency, high‑risk pan‑HDAC inhibitor.
- [1] BindingDB. BDBM50475866 (CHEMBL213860). Affinity Data: IC₅₀ = 4.27E+3 nM for inhibition of HeLa cell HDAC. Assay Description: Inhibition of HDAC in HeLa cells by fluorescent activity assay. View Source
- [2] sCentInDB. Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (EOCID001315). ADME properties: 0 PAINS alerts, Bioavailability score 0.55, High GI absorption. View Source
